Ret-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ret-IN-5 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It has an inhibitory concentration (IC50) of 4.57 nanomolar, making it highly effective in targeting RET . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its aberrant activity is associated with various cancers, including thyroid carcinomas and non-small cell lung cancer .
准备方法
The synthesis of Ret-IN-5 involves the preparation of pyrazolo[1,5-a]pyridine derivatives. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyridine core followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Ret-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学研究应用
Ret-IN-5 is primarily used in scientific research for its inhibitory effects on RET. Its applications include:
Cancer Research: This compound is used to study the role of RET in various cancers, including thyroid carcinomas and non-small cell lung cancer.
Drug Development: It serves as a lead compound for developing new RET inhibitors with improved efficacy and safety profiles.
Biological Studies: This compound is used to investigate the signaling pathways downstream of RET and their role in cell proliferation, growth, and survival.
Industrial Applications: This compound can be used in the development of diagnostic tools and therapeutic agents targeting RET-related diseases.
作用机制
Ret-IN-5 exerts its effects by binding to the ATP-binding site of the RET receptor tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways . By blocking these pathways, this compound inhibits cell proliferation, growth, and survival, making it effective in targeting RET-driven cancers .
相似化合物的比较
Ret-IN-5 is unique in its high potency and selectivity for RET. Similar compounds include:
Selpercatinib: Another RET inhibitor with FDA approval for treating RET-driven cancers.
Pralsetinib: A selective RET inhibitor used in the treatment of non-small cell lung cancer and thyroid cancer.
属性
分子式 |
C29H26FN9O |
---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
6-(2-cyano-2-methylpropoxy)-4-[6-[[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-methylamino]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H26FN9O/c1-19(20-5-8-27(34-11-20)38-15-23(30)14-36-38)37(4)26-7-6-21(12-33-26)25-9-24(40-18-29(2,3)17-32)16-39-28(25)22(10-31)13-35-39/h5-9,11-16,19H,18H2,1-4H3/t19-/m0/s1 |
InChI 键 |
YLKJBUGPEZIIKF-IBGZPJMESA-N |
手性 SMILES |
C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |
规范 SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N(C)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。